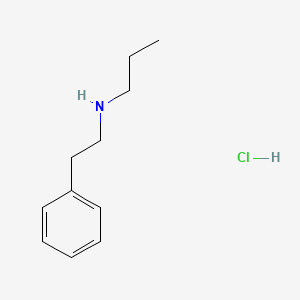

(2-phenylethyl)(propyl)amine hydrochloride

Description

Chemical Identity and Nomenclature of (2-phenylethyl)(propyl)amine hydrochloride

The identity of a chemical compound is established through its unique nomenclature, molecular formula, and other identifiers. This compound is known by several systematic and common names. Its IUPAC (International Union of Pure and Applied Chemistry) name is N-(2-phenylethyl)propan-1-amine;hydrochloride. nih.gov

Key chemical data for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | N-(2-phenylethyl)propan-1-amine;hydrochloride nih.gov |

| Molecular Formula | C11H18ClN nih.gov |

| Molecular Weight | 199.72 g/mol nih.gov |

| CAS Number | 104178-96-3 nih.gov |

| Parent Compound | (2-Phenylethyl)propylamine nih.govnih.gov |

| Component Compounds | (2-Phenylethyl)propylamine, Hydrochloric Acid nih.gov |

The compound is comprised of the organic base (2-phenylethyl)(propyl)amine and hydrochloric acid. nih.gov The base itself has the molecular formula C11H17N. nih.gov

Structural Classification within the Phenethylamine (B48288) Amine Hydrochloride Class

Structurally, this compound is a member of the broad class of substituted phenethylamines. wikipedia.org The foundational structure of any phenethylamine consists of a phenyl ring connected to an amino group via a two-carbon (ethyl) sidechain. wikipedia.org

The classification of substituted phenethylamines depends on the replacement of hydrogen atoms at one of three locations:

The phenyl ring

The ethyl sidechain

The amino group wikipedia.org

This compound is specifically classified as an N-substituted phenethylamine . This is because a propyl group (a three-carbon alkyl chain) replaces one of the hydrogen atoms on the nitrogen (N) atom of the amino group. The term "hydrochloride" indicates that it is an amine salt, formed by the protonation of the basic nitrogen atom by hydrochloric acid. Phenethylamine itself is strongly basic and readily forms a stable, crystalline hydrochloride salt. wikipedia.org This salt formation is a common practice for amine-containing compounds in chemical and pharmaceutical research.

Historical Context of Research on N-Substituted Phenethylamine Derivatives

Research into phenethylamine and its derivatives has a long history, driven by their diverse biological activities. The parent compound, phenethylamine, is an endogenous trace amine that regulates monoamine neurotransmission. wikipedia.org Scientific inquiry expanded to explore how substitutions on the phenethylamine core structure alter its properties.

The study of N-substituted phenethylamines is a significant subset of this broader research. Early work includes the synthesis and isolation of naturally occurring N-substituted phenethylamines. For instance, N-methylmescaline, the N-methyl analog of mescaline, was first isolated from the peyote cactus and synthesized in 1937. wikipedia.org

In the mid to late 20th century, systematic exploration of synthetic phenethylamine derivatives gained momentum. In the 1980s and 1990s, the biochemist Alexander Shulgin reported the synthesis of numerous new psychoactive compounds, including many phenethylamine derivatives with various substitutions on the phenyl ring. unodc.org While much of Shulgin's work focused on ring-substituted compounds (such as the "2C" series), it highlighted the profound impact that structural modifications have on the activity of the phenethylamine molecule. unodc.org

Subsequent research by scientists like David Nichols further explored a new generation of phenethylamines, investigating how different substituent groups, including those on the nitrogen atom, influence receptor binding and functional activity. unodc.org It has been noted that N-alkylation (the addition of an alkyl group to the nitrogen) can significantly alter the pharmacological profile of a phenethylamine. For example, the N-methylation of certain psychedelic phenethylamines has been observed to eliminate their hallucinogenic activity. wikipedia.org This history of modifying the phenethylamine structure, including N-substitution, forms the scientific backdrop for compounds like this compound.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2-phenylethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-2-9-12-10-8-11-6-4-3-5-7-11;/h3-7,12H,2,8-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTVSGWMCPAPHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenylethyl Propyl Amine Hydrochloride

Direct Synthesis Approaches to N-(2-phenylethyl)propan-1-amine Hydrochloride

Direct synthesis methods offer a more streamlined approach to obtaining the target compound. These strategies primarily involve the formation of the secondary amine, (2-phenylethyl)(propyl)amine, followed by its conversion to the corresponding hydrochloride salt.

Reductive Amination Strategies for N-(2-phenylethyl)propan-1-amine Formation

Reductive amination is a widely employed and efficient method for the formation of amines. jove.com This one-pot reaction typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine. youtube.com For the synthesis of N-(2-phenylethyl)propan-1-amine, this can be achieved by reacting phenylacetaldehyde (B1677652) with propylamine (B44156).

The reaction proceeds via the initial formation of an unstable carbinolamine, which then dehydrates to form an N-propyl-2-phenylethan-1-imine intermediate. This imine is subsequently reduced to the final secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. libretexts.org Catalytic hydrogenation can also be utilized for the reduction step. libretexts.org

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Conditions | Yield | Reference |

| Phenylacetaldehyde | Propylamine | Sodium borohydride (NaBH₄) | Methanol | Room Temperature | Moderate to High | organic-chemistry.org |

| Phenylacetaldehyde | Propylamine | Sodium cyanoborohydride (NaBH₃CN) | Methanol, pH ~6-7 | Room Temperature | High | libretexts.org |

| Phenylacetaldehyde | Propylamine | H₂/Pd-C | Ethanol | Room Temperature, atmospheric pressure | Good to Excellent | youtube.com |

Alkylation Reactions Involving Phenethylamine (B48288) Precursors with Propyl Moieties

Another direct approach is the N-alkylation of a primary amine with an alkyl halide or other alkylating agent. nih.gov In this case, phenethylamine can be reacted with a propyl derivative, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base to yield N-(2-phenylethyl)propan-1-amine. The base is necessary to neutralize the hydrohalic acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

A challenge with this method is the potential for over-alkylation, leading to the formation of the tertiary amine and even a quaternary ammonium (B1175870) salt. Careful control of reaction conditions, such as the stoichiometry of the reactants and the choice of base and solvent, is crucial to maximize the yield of the desired secondary amine. researchgate.net An alternative to alkyl halides is the use of alcohols as alkylating agents in the presence of a suitable catalyst, which is considered a greener approach. bath.ac.uk

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield | Reference |

| Phenethylamine | 1-Bromopropane | Potassium carbonate (K₂CO₃) | Acetonitrile (B52724) | Reflux | Moderate | researchgate.net |

| Phenethylamine | Propanal | Sodium borohydride (NaBH₄) | Methanol | Room Temperature | Moderate to High | masterorganicchemistry.com |

| Phenethylamine | Propan-1-ol | Iridium catalyst | Toluene | Reflux | Good | bath.ac.uk |

Hydrochloride Salt Formation from (2-phenylethyl)(propyl)amine Base

Once the free base, (2-phenylethyl)(propyl)amine, has been synthesized and purified, it can be converted to its hydrochloride salt. This is typically achieved by dissolving the amine in a suitable organic solvent, such as diethyl ether or isopropanol, and then adding a solution of hydrogen chloride (HCl) in the same or a compatible solvent. google.com The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution and can be collected by filtration, washed, and dried. Gaseous hydrogen chloride can also be bubbled through the solution of the amine.

This acid-base reaction is generally straightforward and proceeds in high yield. The resulting salt is often a crystalline solid, which is more stable and easier to handle than the free base.

Indirect Synthetic Pathways and Precursor Chemistry

Indirect methods for the synthesis of (2-phenylethyl)(propyl)amine hydrochloride involve more steps and the use of various precursor molecules that are chemically transformed into the target compound.

Multi-Step Syntheses Incorporating Nitrogen-Containing Intermediates

Longer synthetic routes can offer flexibility in introducing the required functionalities. For instance, a multi-step sequence could start from a different precursor, such as 2-phenylethanol. The alcohol can be converted to a better leaving group, for example, by tosylation to form 2-phenylethyl tosylate. This can then undergo nucleophilic substitution with propylamine to form the desired secondary amine.

Alternatively, a nitro compound, such as 1-nitro-2-phenylethane, could be reduced to phenethylamine, which can then be propylated as described in the direct alkylation methods. The reduction of nitro compounds to amines can be accomplished using various reagents, including catalytic hydrogenation or metals in acidic media. researchgate.net

Another approach involves the reduction of an amide. For example, N-propyl-2-phenylacetamide could be synthesized from phenylacetic acid and propylamine, followed by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield N-(2-phenylethyl)propan-1-amine. libretexts.org

Functional Group Interconversions Leading to the Amine Moiety

The synthesis can also be designed around key functional group interconversions. A key transformation is the conversion of other nitrogen-containing functional groups into an amine. For example, an azide (B81097) can be reduced to a primary amine. A synthetic route could involve the preparation of 1-azido-2-phenylethane, followed by its reduction to phenethylamine, and subsequent N-propylation.

Another strategy could involve the Gabriel synthesis, where potassium phthalimide (B116566) is used as an ammonia (B1221849) surrogate to convert an alkyl halide to a primary amine, which can then be further functionalized. While more steps are involved, these methods can be advantageous when the direct approaches are not feasible or result in low yields.

Catalytic and Green Chemistry Innovations in Phenethylamine Derivative Synthesis

The synthesis of phenethylamine derivatives, including this compound, has been significantly advanced by the adoption of catalytic methods and principles of green chemistry. These innovations aim to improve reaction efficiency, reduce waste, and utilize more environmentally friendly processes compared to classical synthetic routes. The focus has shifted towards atom-economical reactions, the use of catalytic rather than stoichiometric reagents, and the development of one-pot protocols that minimize intermediate purification steps.

Transition-Metal Catalyzed Hydroamination and Amination Reactions

The direct addition of an N-H bond across a carbon-carbon double bond, known as hydroamination, is a highly atom-economical method for synthesizing amines. nih.gov Transition-metal catalysis has been pivotal in developing efficient hydroamination and amination reactions for the production of phenethylamine scaffolds.

Palladium-catalyzed hydroamination of vinylarenes (e.g., styrene) represents a significant advancement in forming sec-phenethylamines. nih.gov Research has demonstrated that a combination of a palladium source, such as Palladium(II) trifluoroacetate (B77799) (Pd(TFA)2), a ligand like 1,1'-Bis(diphenylphosphino)ferrocene (DPPF), and an acid co-catalyst can effectively facilitate the addition of amines to vinylarenes in high yields. nih.gov This methodology has been successfully applied to both arylamines and aliphatic amines. nih.gov

Nickel catalysis, often in conjunction with photoredox systems, has emerged as a powerful tool for constructing β-phenethylamine derivatives. acs.org A notable example is the photocatalytic Ni-catalyzed cross-electrophile coupling of aliphatic aziridines with aryl iodides. acs.org This mild and modular method allows for the assembly of a diverse range of β-phenethylamine structures that were challenging to access through conventional methods. acs.org

Other transition metals have also been employed effectively. Titanium-based catalysts, for instance, have been used for the anti-Markovnikov hydroamination of styrenes, offering an efficient route with yields of up to 94% and demonstrating 100% atom efficiency. ubc.ca Furthermore, specific ruthenium complexes have been shown to catalyze the amination of unactivated styrenes, expanding the toolkit for C-N bond formation. youtube.com

Table 1: Transition-Metal Catalyzed Reactions for Phenethylamine Synthesis| Metal Catalyst | Reaction Type | Substrates | Key Findings & Advantages | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Markovnikov Hydroamination | Vinylarenes and Amines | High yields for sec-phenethylamines; compatible with various amine types. | nih.gov |

| Nickel (Ni) | Photoredox Cross-Coupling | Aliphatic Aziridines and Aryl Iodides | Mild, modular synthesis of diverse β-phenethylamines. | acs.org |

| Titanium (Ti) | Anti-Markovnikov Hydroamination | Styrenes and Amines | High efficiency (up to 94% yield) and 100% atom economy. | ubc.ca |

| Ruthenium (Ru) | Direct Amination | Unactivated Styrenes and Amines | Effective for C-N bond formation with less reactive alkenes. | youtube.com |

Environmentally Benign and High-Yielding Synthetic Protocols

In line with the principles of green chemistry, significant efforts have been made to develop synthetic protocols that are not only high-yielding but also environmentally benign. wikipedia.org Reductive amination is a prominent example of such a strategy, widely used for its efficiency and reduced environmental impact. wikipedia.org

Reductive amination involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the target amine. This process is often performed as a one-pot reaction, which eliminates the need for isolating the imine intermediate, thereby saving time, reducing solvent use, and minimizing waste. wikipedia.org The synthesis of N-substituted phenethylamines can be achieved by reacting phenylacetaldehyde or a related ketone with a primary amine, like propylamine, followed by reduction with a reagent such as sodium borohydride. nih.gov

The green credentials of reductive amination are further enhanced through the use of catalytic hydrogenation. wikipedia.org Heterogeneous catalysts, such as those based on Nickel, or homogeneous catalysts, like specific Iridium complexes, can be used to reduce the imine intermediate using molecular hydrogen. wikipedia.org These catalytic methods are highly efficient and redox-economical, avoiding the use of stoichiometric metal hydride reagents and thus reducing chemical waste. wikipedia.org The pursuit of green synthesis also prioritizes high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product. rsc.orgrsc.org Catalytic hydroamination is an exemplary case, as it involves the direct addition of all atoms of the amine to the alkene. ubc.ca

Table 2: Environmentally Benign Protocols for Phenethylamine Derivative Synthesis| Protocol | Key Reagents/Catalysts | Typical Starting Materials | Key Advantages | Reference |

|---|---|---|---|---|

| One-Pot Reductive Amination | Sodium Borohydride (NaBH4) | Ketone/Aldehyde + Amine | High selectivity, mild conditions, reduced waste by avoiding intermediate purification. | wikipedia.orgnih.gov |

| Catalytic Reductive Amination | H2 with Ni or Ir catalysts | Ketone/Aldehyde + Amine | High atom economy, avoids stoichiometric reductants, environmentally friendly. | wikipedia.org |

| Catalytic Hydroamination | Pd, Ti, or Ru catalysts | Alkene (e.g., Styrene) + Amine | 100% atom economy, direct C-N bond formation. | nih.govubc.ca |

Chemical Reactivity and Derivatization of 2 Phenylethyl Propyl Amine Hydrochloride

Fundamental Amine Reactivity in Hydrochloride Form

The presence of the hydrochloride salt renders the nitrogen atom of (2-phenylethyl)(propyl)amine non-nucleophilic due to the protonation of the lone pair of electrons. For the amine to engage in nucleophilic reactions, it must first be converted to its free base form. This is typically achieved by treatment with a suitable base, such as triethylamine, pyridine, or an inorganic base like sodium carbonate, which deprotonates the ammonium (B1175870) cation to liberate the neutral secondary amine.

Once converted to its free base, (2-phenylethyl)(propyl)amine readily participates in nucleophilic acyl substitution reactions with activated carboxylic acid derivatives to form N,N-disubstituted amides. This is a robust and widely used transformation for creating stable amide bonds. hud.ac.uk The reaction typically involves acyl halides (e.g., acyl chlorides) or anhydrides. A base is often included in the reaction, not only to neutralize the amine hydrochloride starting material but also to scavenge the acidic byproduct (e.g., HCl) generated during the reaction. hud.ac.uk

The general reaction proceeds as follows: (C₆H₅CH₂CH₂)(CH₃CH₂CH₂)NH + R-C(=O)Cl → (C₆H₅CH₂CH₂)(CH₃CH₂CH₂)N-C(=O)R + HCl

| Acylating Agent | Product Name | General Application |

|---|---|---|

| Acetyl Chloride | N-(2-phenylethyl)-N-propylacetamide | Synthesis of acetylated amine derivatives. |

| Benzoyl Chloride | N-(2-phenylethyl)-N-propylbenzamide | Introduction of a benzoyl group, often used in medicinal chemistry. |

| Propionyl Chloride | N-(2-phenylethyl)-N-propylpropanamide | Synthesis of propionylated amine derivatives. |

The secondary amine functionality of (2-phenylethyl)(propyl)amine can be alkylated to form a tertiary amine. researchgate.net This reaction, typically carried out with alkyl halides, proceeds via a nucleophilic substitution (Sₙ2) mechanism. libretexts.org Similar to acylation, the reaction requires the free base form of the amine to act as a nucleophile. A common challenge in the N-alkylation of secondary amines is the potential for over-alkylation. researchgate.net The tertiary amine product is also nucleophilic and can react with another molecule of the alkyl halide to form a quaternary ammonium salt. Careful control of stoichiometry and reaction conditions is often necessary to favor the formation of the desired tertiary amine. researchgate.netresearchgate.net

The general reaction is: (C₆H₅CH₂CH₂)(CH₃CH₂CH₂)NH + R-X → [(C₆H₅CH₂CH₂)(CH₃CH₂CH₂)N-R]⁺ X⁻

| Alkylating Agent (R-X) | Product Name | Notes |

|---|---|---|

| Methyl Iodide (CH₃I) | N-methyl-N-(2-phenylethyl)-N-propylamine | Forms a tertiary amine; risk of forming a quaternary salt. |

| Ethyl Bromide (CH₃CH₂Br) | N-ethyl-N-(2-phenylethyl)-N-propylamine | Forms a tertiary amine. |

| Benzyl (B1604629) Chloride (C₆H₅CH₂Cl) | N-benzyl-N-(2-phenylethyl)-N-propylamine | Introduces a benzyl group. |

Oxidative Transformations of the Amine Moiety

The amine group in (2-phenylethyl)(propyl)amine is susceptible to oxidation, leading to various transformation products. These reactions are significant in both synthetic chemistry and in understanding the metabolic pathways of related compounds.

The oxidation of secondary amines like (2-phenylethyl)(propyl)amine can proceed through several pathways depending on the oxidant and reaction conditions.

Oxidation to Imines: A common transformation is the oxidation of the secondary amine to an imine. oup.comresearchgate.net This can be achieved using a variety of oxidizing agents, such as N-tert-butylphenylsulfinimidoyl chloride, which allows for the smooth oxidation of secondary amines to their corresponding imines under mild conditions. oup.comresearchgate.net The oxidation would likely occur at the carbon atom of the propyl group or the ethyl group adjacent to the nitrogen.

N-Oxidation: Oxidation can also occur directly at the nitrogen atom to form N-oxygenated products. uomustansiriyah.edu.iq The initial product is often a hydroxylamine, which can be further oxidized to a nitrone. uomustansiriyah.edu.iq

Oxidative N-Dealkylation: This process involves the oxidation of a carbon atom adjacent to the nitrogen, leading to the cleavage of a carbon-nitrogen bond. uomustansiriyah.edu.iq For (2-phenylethyl)(propyl)amine, this could result in the loss of either the propyl group (N-depropylation) or the phenylethyl group (N-dephenethylation), yielding a primary amine and a carbonyl compound. nih.gov

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment can be achieved.

In the 1H NMR spectrum , the aromatic protons of the phenyl group are expected to appear as a multiplet in the range of 7.2-7.4 ppm. The two methylene (B1212753) groups of the phenylethyl moiety (-CH2-CH2-N) would give rise to distinct signals. The methylene group adjacent to the phenyl ring is anticipated to resonate around 2.9-3.1 ppm, while the methylene group attached to the nitrogen atom would be shifted further downfield to approximately 3.2-3.4 ppm due to the inductive effect of the protonated nitrogen. The protons of the propyl group would also exhibit characteristic signals: the methylene group attached to the nitrogen at around 3.0-3.2 ppm, the central methylene group in the range of 1.7-1.9 ppm, and the terminal methyl group as a triplet around 0.9-1.1 ppm. The proton on the nitrogen (N-H) is expected to be a broad signal, the chemical shift of which can be highly variable depending on the solvent and concentration.

The 13C NMR spectrum would show distinct signals for each carbon atom in the molecule. The aromatic carbons are expected in the typical region of 126-140 ppm. The benzylic carbon (-CH2-Ph) would likely appear around 33-36 ppm. The carbon alpha to the nitrogen (-CH2-N) would be deshielded and is predicted to be in the 48-51 ppm range. For the propyl group, the carbon attached to the nitrogen is expected around 49-52 ppm, the central carbon at approximately 20-23 ppm, and the terminal methyl carbon at 10-12 ppm.

Predicted 1H and 13C NMR Chemical Shifts for (2-phenylethyl)(propyl)amine hydrochloride

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Phenyl C-H (ortho, meta, para) | 7.20 - 7.40 (m) | 126.0 - 129.5 |

| Phenyl C (quaternary) | - | 138.0 - 140.0 |

| Ph-CH2- | 2.90 - 3.10 (t) | 33.0 - 36.0 |

| -CH2-N | 3.20 - 3.40 (t) | 48.0 - 51.0 |

| N-CH2-CH2-CH3 | 3.00 - 3.20 (t) | 49.0 - 52.0 |

| -CH2-CH2-CH3 | 1.70 - 1.90 (sextet) | 20.0 - 23.0 |

| -CH2-CH3 | 0.90 - 1.10 (t) | 10.0 - 12.0 |

| N-H | Variable (broad) | - |

Note: Chemical shifts are predicted based on analogous structures and may vary depending on the solvent and experimental conditions. Multiplicity is indicated in parentheses (m = multiplet, t = triplet, sextet).

To unambiguously assign the predicted 1H and 13C NMR signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

Correlation Spectroscopy (COSY): A 1H-1H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, cross-peaks would be expected between the protons of the Ph-CH2- and -CH2-N groups, confirming their connectivity. Similarly, correlations would be observed between the protons of the N-CH2-, -CH2-, and -CH3 groups of the propyl chain, establishing the propyl fragment's structure.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would be crucial for assigning the 13C signals based on the more easily interpretable 1H spectrum. For example, the proton signal at ~3.0 ppm would show a correlation to the carbon signal at ~34 ppm, confirming the Ph-CH2- assignment.

Together, these 2D NMR experiments would provide a comprehensive and definitive structural elucidation of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the secondary amine hydrochloride and the aromatic phenyl group.

The most prominent feature of a secondary amine salt is the broad and strong N-H stretching vibration, which typically appears in the region of 3000-2700 cm-1. nih.gov This broadness is due to hydrogen bonding. Within this broad envelope, the C-H stretching vibrations of the aromatic and aliphatic groups will also be present.

Another key diagnostic peak for a secondary amine salt is the N-H bending vibration, which is expected to occur in the 1620-1560 cm-1 range. nih.govrsc.org The presence of this band is a strong indicator of the secondary amino group in its protonated form. rsc.org

The phenyl group will give rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm-1. The C=C stretching vibrations within the aromatic ring usually result in a series of sharp bands in the 1600-1450 cm-1 region. Out-of-plane (OOP) C-H bending vibrations are also expected in the 900-675 cm-1 region, and their pattern can sometimes provide information about the substitution pattern of the benzene (B151609) ring.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm-1) | Intensity |

| N-H Stretch (secondary amine salt) | 3000 - 2700 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| N-H Bend (secondary amine salt) | 1620 - 1560 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aliphatic C-H Bend | 1470 - 1370 | Medium |

| Aromatic C-H OOP Bend | 900 - 675 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for identifying and quantifying compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region.

The chromophore in this compound is the phenyl group. The electronic transitions associated with the benzene ring are responsible for the compound's UV absorption profile. For simple, non-conjugated benzene derivatives like phenylethylamine, the spectrum typically shows two absorption bands.

The more intense band, corresponding to a π → π* transition (the E2-band), is usually observed at a lower wavelength, around 210 nm. hmdb.calibretexts.org A second, less intense band, also a π → π* transition but of a different nature (the B-band), is characterized by fine structure and appears at a higher wavelength, typically around 258-265 nm. hmdb.ca The presence of the alkylamine side chain has a minimal effect on the position of these absorption maxima as it is not in conjugation with the phenyl ring.

Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Chromophore |

| π → π* (E2-band) | ~ 210 | High | Phenyl Ring |

| π → π* (B-band) | ~ 258 | Low | Phenyl Ring |

The UV-Vis spectrum can be used for quantitative analysis of this compound, as the absorbance is directly proportional to the concentration according to the Beer-Lambert law.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool for elucidating the structure of (2-phenylethyl)(propyl)amine and confirming its molecular weight. The hydrochloride salt is typically analyzed as the free base in the mass spectrometer following volatilization.

Under electron ionization (EI), (2-phenylethyl)(propyl)amine undergoes predictable fragmentation, primarily driven by the stability of the resulting carbocations and iminium ions. The most significant fragmentation pathway is the cleavage of the carbon-carbon bond beta to the phenyl ring (alpha-cleavage relative to the nitrogen atom). This benzylic cleavage results in the formation of the highly stable tropylium (B1234903) ion or a benzyl (B1604629) cation.

Another prominent alpha-cleavage occurs adjacent to the nitrogen atom on the propyl group, leading to the loss of an ethyl radical and the formation of a stable iminium ion. This fragmentation pattern is characteristic of N-alkylated phenethylamines. docbrown.infonist.gov

The primary fragmentation pathways include:

Benzylic Cleavage: The bond between the first and second carbon of the ethyl chain cleaves, leading to the formation of a fragment corresponding to the tropylium ion (m/z 91). This is often the most abundant ion in the mass spectra of phenethylamine (B48288) derivatives.

Alpha-Cleavage (Iminium Ion Formation): Cleavage of the bond between the alpha and beta carbons of the propyl group results in the loss of an ethyl radical (C₂H₅•), producing a characteristic iminium ion.

Molecular Ion: The molecular ion peak ([M]⁺) for the free base (C₁₁H₁₇N) is observed at a mass-to-charge ratio (m/z) of 163.26. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecular ion and its fragments. nih.gov This capability is crucial for distinguishing (2-phenylethyl)(propyl)amine from potential isobaric interferences—compounds that have the same nominal mass but different atomic compositions. HRMS is essential for confirming the identity of the compound and for characterizing unknown impurities in a sample with high confidence. nih.govresearchgate.net

Table 1: Proposed EI-MS Fragmentation of (2-phenylethyl)(propyl)amine

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula |

| 163 | Molecular Ion | [C₁₁H₁₇N]⁺ |

| 134 | [M - C₂H₅]⁺ | [C₉H₁₂N]⁺ |

| 91 | Tropylium Ion | [C₇H₇]⁺ |

| 72 | Propylimine fragment | [C₄H₁₀N]⁺ |

Chromatographic Methods for Purity Assessment and Analysis

Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, and degradation products, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purity determination of non-volatile compounds like this compound. helsinki.fi Method development typically focuses on reversed-phase chromatography.

A standard HPLC method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. nih.govsigmaaldrich.com The mobile phase generally consists of a buffered aqueous solution mixed with an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The pH of the buffer is a critical parameter for controlling the retention of the amine, as it dictates its ionization state. An acidic pH ensures the amine is protonated and behaves as a more polar species.

Detection is commonly achieved using an ultraviolet (UV) detector, leveraging the chromophoric nature of the compound's benzene ring. For enhanced sensitivity and selectivity, especially at trace levels, derivatization with a fluorogenic reagent like o-phthalaldehyde (B127526) (OPA) or dansyl chloride can be employed, followed by fluorescence detection. nih.govmdpi.com

Table 2: Typical HPLC Method Parameters for Phenylethylamine Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govsigmaaldrich.com |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Methanol and a buffered aqueous solution (e.g., phosphate, acetate) nih.govnih.gov |

| Flow Rate | 0.8 - 1.5 mL/min |

| Detection | UV at ~215 nm or 254 nm; Fluorescence (with derivatization) nih.gov |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. However, primary and secondary amines like (2-phenylethyl)(propyl)amine can exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity and interaction with the stationary phase. vt.edu

To overcome these challenges, derivatization is frequently employed to convert the amine into a less polar, more volatile, and more thermally stable derivative. Acylation using reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) is a common strategy. oup.comresearchgate.net These reagents react with the secondary amine to form stable amides that exhibit excellent chromatographic properties.

The analysis is typically performed on a low- to mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. chromatographytoday.com Detection can be accomplished with a Flame Ionization Detector (FID) for general-purpose quantification or, more powerfully, with a Mass Spectrometer (MS) for definitive identification of the parent compound and any impurities. koreascience.kr

Table 3: Typical GC Method Parameters for Derivatized Amine Analysis

| Parameter | Typical Conditions |

| Derivatizing Agent | Pentafluoropropionic anhydride (PFPA), Heptafluorobutyric anhydride (HFBA) oup.comresearchgate.net |

| Column | Capillary column (e.g., 30 m x 0.25 mm) with a non-polar or semi-polar stationary phase (e.g., 5% Phenyl Polysiloxane) chromatographytoday.com |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., starting at 100 °C, ramping to 280 °C) |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) |

Structural Elucidation and Solid State Characteristics

X-ray Crystallography of (2-phenylethyl)ammonium chloride and Related Amine Hydrochlorides

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The analysis of (2-phenylethyl)ammonium chloride reveals a well-ordered structure defined by strong ionic and hydrogen-bonding interactions. researchgate.net

The crystal structure of (2-phenylethyl)ammonium chloride was determined at a low temperature of 100 K to minimize thermal vibrations and obtain a more precise atomic arrangement. researchgate.net The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes that are all perpendicular to each other. The specific space group was identified as P2₁2₁2₁, a common space group for chiral molecules, though the molecule itself in this case is not chiral. researchgate.netresearchgate.net The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, are detailed in the interactive table below.

Table 1: Crystal Data and Structure Refinement for (2-phenylethyl)ammonium chloride.

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₁₂N⁺·Cl⁻ |

| Formula weight | 157.64 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 4.603 (1) Å b = 5.906 (1) Å c = 32.360 (1) Å |

| Volume | 880.0 (1) ų |

| Z | 4 |

| Density (calculated) | 1.221 Mg/m³ |

Data sourced from Arkenbout, Meetsma, & Palstra (2007). researchgate.netresearchgate.net

The conformation of the 2-phenylethylammonium cation in the solid state is characterized by the spatial arrangement of its constituent atoms. The ethylamine (B1201723) side chain adopts a staggered conformation, which is energetically favorable as it minimizes steric hindrance. The torsion angle between the phenyl ring and the amino group is a key conformational parameter.

The crystal structure of (2-phenylethyl)ammonium chloride is dominated by an extensive network of hydrogen bonds. researchgate.net In amine hydrochlorides, the ammonium (B1175870) group (N⁺-H) acts as a hydrogen bond donor, while the chloride anion (Cl⁻) serves as a hydrogen bond acceptor.

In this specific structure, each ammonium group is involved in hydrogen bonds with three neighboring chloride ions, and each chloride ion accepts hydrogen bonds from three different ammonium groups. researchgate.net This arrangement creates a robust three-dimensional network that holds the ions together in a stable, layered structure. researchgate.netresearchgate.net These N-H···Cl hydrogen bonds are the primary forces responsible for the supramolecular assembly of the crystal. The resulting structure features alternating hydrophilic regions, composed of the ammonium groups and chloride ions, and hydrophobic regions, made up of the phenyl groups. researchgate.net This segregation of polar and non-polar domains is a common feature in the crystal packing of amphiphilic molecules.

Hirshfeld Surface Analysis and Crystal Packing Features

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method maps the electron distribution of a molecule in its crystalline environment, providing a graphical representation of the close contacts between neighboring molecules.

The Hirshfeld surface is typically colored to represent different properties, such as dnorm, which is a normalized contact distance. Red regions on the dnorm map indicate contacts that are shorter than the van der Waals radii of the interacting atoms, highlighting the most significant intermolecular interactions, such as strong hydrogen bonds. nih.gov Blue regions represent contacts that are longer than the van der Waals radii, and white areas denote contacts of intermediate length.

Polymorphism and Solid-State Forms

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is of paramount importance in the pharmaceutical industry, as the specific crystalline form of a drug can impact its efficacy and shelf-life.

Currently, there are no published studies detailing the existence of polymorphs for (2-phenylethyl)(propyl)amine hydrochloride or the parent compound, (2-phenylethyl)ammonium chloride. However, it is conceivable that under different crystallization conditions (e.g., varying solvents, temperatures, or pressures), this compound could adopt different packing arrangements, leading to the formation of polymorphs. The conformational flexibility of the propyl and ethyl groups could allow for different molecular arrangements in the solid state, potentially giving rise to multiple crystalline forms. Further research would be necessary to explore the possible existence of polymorphs and to characterize their respective structures and properties.

Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, balancing computational cost and accuracy for studying the electronic structure of molecules. It is widely used to determine optimized geometries, molecular energies, and various electronic properties. nih.govnih.gov

The conformational flexibility of (2-phenylethyl)(propyl)amine hydrochloride is a key determinant of its properties. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple local minima corresponding to different conformers.

Studies on the simpler analogue, 2-phenylethylamine (PEA), have revealed two primary families of conformers: gauche (folded) and anti (extended), defined by the torsion angle of the ethylamine (B1201723) side chain. researchgate.netresearchgate.net In the gauche conformers, the amino group is folded back towards the phenyl ring, a conformation that can be stabilized by a weak N-H···π interaction. researchgate.net The anti conformers feature an extended side chain. For (2-phenylethyl)(propyl)amine, the addition of the propyl group introduces further rotational complexity around the C-N bonds.

Geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would identify the stable conformers of (2-phenylethyl)(propyl)amine. researchgate.net The calculations would yield the relative energies of these conformers, providing insight into their thermodynamic populations. The conformational energy landscape would likely show that gauche-like structures, where the alkylamine chain interacts with the phenyl ring, are among the most stable conformations.

Table 1: Theoretical Conformational Data for 2-Phenylethylamine (PEA) as a Model This table presents data for the parent compound 2-phenylethylamine (PEA) to illustrate the typical outputs of geometry optimization studies.

Data derived from studies by S. Melandri et al. and D. G. Melnik et al. researchgate.net

| Conformer Type | Key Dihedral Angle (C-C-N-H) | Relative Energy (kJ/mol) | Stabilizing Interaction |

| Gauche (Folded) | Approx. ±60° | 0 (most stable) | N-H···π interaction |

| Anti (Extended) | Approx. 180° | > 1.5 | Steric minimization |

Molecular orbital (MO) analysis provides critical information about the electronic properties and reactivity of a molecule. The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest.

For a phenylethylamine derivative, the HOMO is typically expected to be a π-orbital localized on the phenyl ring, representing the region most susceptible to electrophilic attack. The LUMO is usually a π*-orbital, also centered on the aromatic ring, indicating the site for nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and electronic excitability. researchgate.net

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across the molecule. nih.gov For the protonated amine, this compound, the MEP map would show a strongly positive potential (blue region) centered on the ammonium (B1175870) group (-NH₂⁺-), highlighting its role as a hydrogen bond donor. The π-electron cloud of the phenyl ring would exhibit a region of negative potential (red or yellow), making it attractive to electrophiles. nih.gov These maps are invaluable for understanding intermolecular interactions. nih.gov

DFT calculations are highly effective in predicting spectroscopic properties, which aids in the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. The calculated shifts for different conformers can be averaged based on their predicted Boltzmann population to yield a theoretical spectrum that can be compared with experimental results.

IR Spectroscopy: The vibrational frequencies and intensities for an infrared (IR) spectrum can be computed with DFT. nih.gov These calculations help in assigning the observed vibrational bands to specific molecular motions, such as N-H stretches, C-H stretches of the aromatic ring, and skeletal vibrations of the alkyl chains. Studies on PEA have shown that vibrational frequencies, particularly the NH₂ stretching mode, are sensitive to conformation and intermolecular hydrogen bonding. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and simulate the UV-Vis absorption spectrum. For this compound, the primary absorptions would be attributed to π→π* transitions within the phenyl ring.

Table 2: Representative Predicted Vibrational Frequencies (IR) for a Phenylethylamine Backbone This table provides examples of typical vibrational modes and their theoretically predicted frequency ranges for the core phenylethylamine structure.

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Description |

| N-H Stretch (protonated) | 3200 - 3400 | Stretching of the N-H bonds in the ammonium group. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the phenyl ring. |

| Aliphatic C-H Stretch | 2850 - 2980 | Stretching of C-H bonds in the ethyl and propyl chains. |

| Aromatic C=C Stretch | 1450 - 1600 | In-plane stretching of the phenyl ring carbons. |

Molecular Dynamics Simulations for Conformational Dynamics

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent) over time.

For this compound in an aqueous solution, MD simulations could be used to:

Explore the conformational landscape and observe transitions between different gauche and anti states.

Analyze the stability of specific conformers over time.

Investigate the dynamics of the propyl and ethyl side chains.

Characterize the hydration shell around the molecule, particularly the hydrogen bonding interactions between water and the ammonium group.

These simulations provide a detailed picture of the molecule's flexibility and its interactions at a finite temperature, offering insights that are inaccessible through static quantum chemical calculations alone.

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical methods, particularly DFT, are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and calculate activation energies.

For this compound, these calculations could theoretically be applied to investigate:

Metabolic Pathways: The mechanisms of enzymatic reactions, such as N-dealkylation or hydroxylation of the phenyl ring, could be modeled. Calculating the energy barriers for different pathways can help predict the most likely metabolic products.

Chemical Stability: The susceptibility of different parts of the molecule to chemical attack can be assessed by modeling reaction pathways with various reagents.

Synthesis Routes: The feasibility and potential side reactions of synthetic pathways could be explored by calculating the thermodynamics and kinetics of each step.

These studies involve locating the transition state structure for a given reaction step and calculating the energy difference between it and the reactants, which provides the activation energy barrier.

Role As a Synthetic Intermediate in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The N-propyl-β-phenylethylamine structure serves as a valuable synthon for the construction of larger, more complex organic molecules, particularly those with pharmaceutical or biological significance. The secondary amine functionality of (2-phenylethyl)(propyl)amine provides a reactive site for a multitude of chemical transformations, allowing for the elongation and elaboration of its molecular framework.

Key synthetic strategies where (2-phenylethyl)(propyl)amine could act as a precursor include:

N-Alkylation and N-Arylation: The secondary amine can undergo further substitution reactions to introduce additional alkyl, aryl, or heterocyclic moieties, leading to the formation of tertiary amines with increased molecular complexity.

Amide Formation: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) would yield N-propyl-N-(2-phenylethyl)amides. These amides can be stable final products or can serve as intermediates for further reactions, such as reductions to the corresponding tertiary amines or participation in cyclization reactions.

Mannich-type Reactions: As a secondary amine, it can participate in Mannich reactions with an aldehyde and a compound containing an active hydrogen, leading to the formation of β-amino carbonyl compounds, which are valuable synthetic intermediates.

The phenylethyl group itself can also be modified, for instance, through electrophilic aromatic substitution on the phenyl ring, to introduce further functional groups, thereby expanding the diversity of accessible complex molecules.

A review of phenethylamines in medicinal chemistry highlights the vast therapeutic chemical space occupied by this structural class, with various substitutions on the amine and phenyl ring leading to a wide range of biological activities. researchgate.net This underscores the potential of N-propyl-2-phenylethylamine as a starting point for the synthesis of novel bioactive compounds.

Building Block for Nitrogen-Containing Heterocyclic Compounds

A significant application of β-phenylethylamine and its derivatives in organic synthesis is their use as key building blocks for the construction of nitrogen-containing heterocyclic compounds, particularly isoquinoline (B145761) and its derivatives. quimicaorganica.orgnih.govresearchgate.net Two classical and powerful reactions in this context are the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to yield a tetrahydroisoquinoline. wikipedia.orgebrary.netnih.gov In the case of (2-phenylethyl)(propyl)amine, its reaction with an aldehyde (e.g., formaldehyde) would be expected to proceed through an iminium ion intermediate, which then cyclizes to form an N-propyl-tetrahydroisoquinoline derivative. The presence of the N-propyl group would result in a quaternary ammonium (B1175870) salt in the cyclized product, which could then be deprotonated.

Bischler-Napieralski Reaction: This reaction facilitates the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines. jk-sci.comnrochemistry.comwikipedia.orgorganic-chemistry.orgyoutube.com The synthesis would first require the acylation of (2-phenylethyl)(propyl)amine to form the corresponding amide. Subsequent treatment with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), would induce cyclization via an intramolecular electrophilic aromatic substitution. The resulting 3,4-dihydroisoquinoline (B110456) would bear the N-propyl group, which would be present as an exocyclic iminium or a related species depending on the specific reaction conditions and workup. These dihydroisoquinolines can then be reduced to tetrahydroisoquinolines or oxidized to fully aromatic isoquinolines.

The following table summarizes these potential applications:

| Reaction | Starting Material | Reagents | Product Type |

| Pictet-Spengler | (2-phenylethyl)(propyl)amine & Aldehyde | Acid catalyst (e.g., HCl) | N-propyl-tetrahydroisoquinoline |

| Bischler-Napieralski | N-acyl-(2-phenylethyl)(propyl)amine | Dehydrating agent (e.g., POCl₃) | N-propyl-3,4-dihydroisoquinoline |

These reactions demonstrate the potential of (2-phenylethyl)(propyl)amine as a valuable building block for accessing a range of N-propylated nitrogen-containing heterocyclic scaffolds, which are prevalent in many biologically active natural products and synthetic pharmaceuticals.

Applications in Retrosynthetic Analysis of Target Molecules

Retrosynthetic analysis is a powerful strategy used by organic chemists to plan the synthesis of complex organic molecules. It involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical "disconnections." The (2-phenylethyl)(propyl)amine moiety, when identified within a larger target molecule, represents a key structural fragment that can guide the retrosynthetic plan.

When a synthetic chemist encounters a target molecule containing the N-propyl-2-phenylethylamine substructure, the following retrosynthetic disconnections would be considered:

C-N Bond Disconnection: The most logical disconnection is at the C-N bonds of the amine. This would break the target molecule down into a 2-phenylethyl fragment and a propyl fragment, with the nitrogen atom associated with one of them. This leads to precursors such as 2-phenylethylamine and a propylating agent (e.g., propyl bromide or propanal for reductive amination).

C-C Bond Disconnection: Further disconnection of the 2-phenylethyl fragment can be envisioned. For instance, a disconnection between the α- and β-carbons of the ethyl chain could lead to a benzyl (B1604629) derivative and a one-carbon unit, although this is a less common strategy for this particular fragment.

The primary retrosynthetic pathways for a hypothetical target molecule containing the N-propyl-2-phenylethylamine core are illustrated below:

| Target Molecule Substructure | Disconnection Strategy | Precursors |

| N-propyl-2-phenylethyl-R | C-N bond disconnection (alkylation) | (2-phenylethyl)(propyl)amine + R-X (alkyl halide) |

| N-propyl-2-phenylethyl-R | C-N bond disconnection (reductive amination) | 2-phenylethylamine + Propanal + Reducing agent |

| N-propyl-2-phenylethyl-R | C-N bond disconnection (reductive amination) | Propylamine (B44156) + Phenylacetaldehyde (B1677652) + Reducing agent |

This systematic deconstruction allows for the identification of (2-phenylethyl)(propyl)amine or its simpler precursors as viable starting materials for the synthesis. The choice of the specific synthetic route would then be guided by factors such as the availability of starting materials, the compatibility of functional groups in the target molecule, and the desired stereochemistry.

In Vitro Biocatalytic and Enzymatic Transformations of 2 Phenylethyl Propyl Amine

Cytochrome P450-Mediated Oxidations (In Vitro Studies)

Cytochrome P450 (P450) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of endogenous and exogenous compounds. researchgate.net In vitro studies using liver microsomes, which are rich in P450 enzymes, are a standard method for investigating the metabolic fate of drug candidates. The primary reactions catalyzed by P450s include hydroxylation, N-dealkylation, and N-oxidation. nih.gov For (2-phenylethyl)(propyl)amine, P450-mediated oxidation is expected to be a major metabolic pathway.

The specificity and regioselectivity of P450-catalyzed hydroxylation are determined by the active site topology of the specific P450 isoform and the electronic and steric properties of the substrate. mdpi.com For phenethylamine (B48288) derivatives, several sites are susceptible to hydroxylation.

Aromatic Hydroxylation: The phenyl ring of the phenylethyl moiety is a likely target for hydroxylation. P450 enzymes, such as CYP2D6, are known to oxidize various phenethylamine substrates. nih.gov The position of hydroxylation (ortho-, meta-, or para-) is dictated by the specific enzyme and any existing substituents on the ring. For an unsubstituted phenyl ring as in (2-phenylethyl)(propyl)amine, para-hydroxylation is often a favored metabolic route due to steric accessibility.

Aliphatic Hydroxylation: The alkyl chains (both the ethyl and propyl groups) are also potential sites for hydroxylation. This typically occurs at the carbon atom adjacent to the nitrogen (α-carbon) or at the terminal (ω) or penultimate (ω-1) carbon of the alkyl chain. Hydroxylation at the α-carbon of either the N-propyl or the phenylethyl group can lead to the formation of an unstable carbinolamine intermediate, which can then undergo further reaction. researchgate.net

The regioselectivity is influenced by the substrate's orientation within the P450 active site. The basic nitrogen atom of many phenethylamine drugs is thought to interact with an acidic residue, such as aspartic acid, in the active site of enzymes like CYP2D6, which helps to position the substrate for oxidation at a specific site. nih.gov

Based on the known metabolic pathways for secondary amines and phenethylamine derivatives, several in vitro metabolites of (2-phenylethyl)(propyl)amine can be predicted. nih.gov These are typically identified and characterized using techniques like liquid chromatography-mass spectrometry (LC-MS).

The primary P450-mediated transformations would likely include:

N-Dealkylation: This is a common pathway for secondary and tertiary amines.

N-Depropylation: Oxidative removal of the propyl group would yield 2-phenylethylamine. This proceeds via the formation of a carbinolamine intermediate which then breaks down to yield the primary amine and propionaldehyde.

N-De-(2-phenylethyl)ation: While generally less common, cleavage of the phenylethyl group could theoretically occur, yielding propylamine (B44156) and phenylacetaldehyde (B1677652).

Aromatic Hydroxylation: As mentioned, hydroxylation of the phenyl ring, likely at the para-position, would produce 4-hydroxy-(2-phenylethyl)(propyl)amine.

Aliphatic Hydroxylation: Hydroxylation can occur on the N-propyl chain, for instance at the 2- or 3-position, or on the ethyl bridge of the phenylethyl moiety.

N-Oxidation: Direct oxidation of the nitrogen atom can form the corresponding N-oxide, (2-phenylethyl)(propyl)amine N-oxide.

| Metabolite Name | Metabolic Pathway | Anticipated Intermediate |

|---|---|---|

| 2-Phenylethylamine | N-Depropylation | α-hydroxypropyl intermediate |

| Propylamine | N-De-(2-phenylethyl)ation | α-hydroxyphenylethyl intermediate |

| 4-Hydroxy-(2-phenylethyl)(propyl)amine | Aromatic Hydroxylation | Arene oxide |

| (2-Phenylethyl)(3-hydroxypropyl)amine | Aliphatic Hydroxylation (ω-hydroxylation) | - |

| (2-Phenylethyl)(propyl)amine N-oxide | N-Oxidation | - |

Other Enzymatic Biotransformations (In Vitro Studies)

Besides the versatile P450 system, other enzymes can catalyze the in vitro biotransformation of amines. These include various oxidoreductases which can be utilized as isolated enzymes or within whole-cell systems.

While oxidation is a major metabolic route, reductive enzymes can also play a role, particularly on metabolites. For instance, if oxidative deamination or N-dealkylation of (2-phenylethyl)(propyl)amine leads to the formation of iminium intermediates, these could be subject to reduction by imine reductases (IREDs). nih.gov IREDs are a class of NADPH-dependent oxidoreductases that catalyze the stereoselective reduction of imines to amines. nih.gov

In a synthetic in vitro context, these enzymes are more commonly used for the reverse reaction: reductive amination. acs.org This involves the coupling of a ketone or aldehyde with an amine, followed by reduction of the in situ-formed imine. While not a catabolic transformation of (2-phenylethyl)(propyl)amine itself, the existence and utility of these enzymes demonstrate the biochemical potential for interconversion between amines and their corresponding imines/carbonyls in vitro.

The use of isolated enzymes or whole-cell systems offers a powerful platform for conducting specific and often highly selective biotransformations in vitro. nih.gov

Isolated Enzymes: Enzymes like imine reductases (IREDs), reductive aminases (RedAms), and amine dehydrogenases (AmDHs) can be produced recombinantly, purified, and used for the synthesis and transformation of secondary and tertiary amines. nih.gov For example, a reductive aminase could be used in vitro to catalyze the reaction between phenylacetaldehyde and propylamine to form (2-phenylethyl)(propyl)amine. Conversely, in the presence of an appropriate oxidizing agent and under specific conditions, these enzymes might catalyze the oxidative deamination of the parent compound.

Whole-Cell Systems: Whole-cell biocatalysts, often using engineered strains of Escherichia coli or yeast, are frequently employed for reactions requiring cofactor regeneration, such as those involving NADPH-dependent oxidoreductases. nih.gov These systems provide the necessary cellular machinery to recycle the expensive cofactor, making the process more economically viable. Such systems have been developed for the reductive amination to produce chiral amines. nih.gov While typically used for synthesis, these whole-cell systems could be engineered to express P450s or other oxidative enzymes to study the metabolism of compounds like (2-phenylethyl)(propyl)amine in a controlled in vitro environment that mimics cellular conditions more closely than purified microsomes.

| Enzyme/System | Typical In Vitro Reaction | Relevance to (2-phenylethyl)(propyl)amine |

|---|---|---|

| Cytochrome P450s (e.g., in microsomes) | Oxidation (Hydroxylation, N-Dealkylation) | Primary catabolic pathway investigation. researchgate.net |

| Imine Reductases (IREDs) | Imine Reduction / Reductive Amination | Potential reduction of iminium metabolites; synthetic applications. nih.gov |

| Reductive Aminases (RedAms) | Reductive Amination | Catalyzes formation of secondary/tertiary amines from carbonyls and amines. acs.org |

| Whole-Cell Biocatalysts | Cofactor-dependent redox reactions | Provides a system for efficient cofactor regeneration for oxidative or reductive transformations. nih.gov |

Advanced Research Methodologies and Future Outlook

Development of High-Throughput Screening Methods for Synthetic Optimization

The efficient synthesis of (2-phenylethyl)(propyl)amine hydrochloride relies on the precise optimization of reaction parameters such as catalysts, solvents, temperature, and reactant ratios. High-throughput screening (HTS) has emerged as a powerful strategy to accelerate this optimization process, allowing for the rapid evaluation of hundreds or thousands of reaction conditions in parallel. nih.govenamine.net

Modern HTS workflows for amine synthesis often integrate robotic liquid handlers, miniaturized reaction vessels (such as 96- or 384-well plates), and rapid analytical techniques to determine reaction outcomes like yield and purity. enamine.netresearchgate.net For a target molecule like (2-phenylethyl)(propyl)amine, a typical HTS campaign might explore various reductive amination pathways, screening a wide array of reducing agents and catalysts.

A key challenge in HTS for synthetic optimization is the development of fast and reliable analytical methods to quantify the product in a complex reaction mixture. Innovations in this area include fluorescence-based assays and advanced mass spectrometry techniques. For instance, a fluorescent indicator displacement assay can be designed to quantify the primary or secondary amine precursors, indirectly measuring the progress of the reaction. nih.gov Furthermore, techniques like rapid-fire mass spectrometry can analyze the contents of each well in seconds, providing direct data on the formation of the desired (2-phenylethyl)(propyl)amine product.

Table 1: High-Throughput Screening (HTS) Techniques for Amine Synthesis Optimization

| Technique | Principle | Application for (2-phenylethyl)(propyl)amine synthesis | Advantages |

|---|---|---|---|

| Fluorescence-Based Assays | A fluorescent probe's signal changes upon reaction with a substrate or product. nih.gov | Screening for optimal conditions in the reductive amination of phenylacetaldehyde (B1677652) with propylamine (B44156) by monitoring amine consumption. | High sensitivity, suitable for miniaturized formats. |

| Rapid-Fire Mass Spectrometry | Direct, high-speed injection and analysis of reaction mixtures without prior chromatographic separation. | Direct quantification of this compound in each well of a reaction plate. | High speed (seconds per sample), provides structural confirmation. |

| Gas Chromatography (GC) with Autosampler | Automated injection and separation of volatile compounds for quantification. | Parallel screening of different catalysts for the amination reaction, analyzing product yield and purity. | High resolution and accuracy, well-established for amine analysis. |

| Circular Dichroism (CD) Spectroscopy | For chiral molecules, CD can be used in HTS to determine enantiomeric excess (ee). nih.gov | If a stereoselective synthesis is attempted, this method can rapidly screen for catalysts that produce one enantiomer preferentially. | Fast determination of stereoselectivity, crucial for chiral drug development. |

The data generated from these HTS campaigns are often vast and complex, necessitating computational tools for data analysis and visualization. This allows researchers to quickly identify "hits" or optimal reaction conditions, significantly reducing the time and resources required for synthetic route development compared to traditional one-at-a-time experimentation. researchgate.net

Integration of Advanced Analytical and Computational Approaches for Comprehensive Characterization

A thorough understanding of this compound requires a detailed characterization of its structural, physicochemical, and energetic properties. This is achieved through the synergistic integration of advanced analytical techniques and computational modeling.

Advanced Analytical Techniques: High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is indispensable for the definitive identification and purity assessment of the compound. bohrium.comitecgoi.in Techniques like Quadrupole Time-of-Flight (QTOF) MS provide highly accurate mass measurements, enabling the unambiguous determination of the elemental composition of the parent ion and its fragments. scispace.com Collision-induced dissociation (CID) experiments within the mass spectrometer can elucidate the fragmentation pathways, providing structural confirmation by identifying characteristic fragments of the phenylethyl and propyl moieties. bohrium.com

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign all proton (¹H) and carbon (¹³C) signals, confirming the connectivity of the atoms within the (2-phenylethyl)(propyl)amine structure.

Computational Approaches: Computational chemistry offers powerful tools to complement experimental data and predict properties that are difficult to measure. nih.gov Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can be used to calculate the optimized three-dimensional geometry, vibrational frequencies (to compare with experimental IR spectra), and electronic properties of the molecule. nih.gov

Molecular mechanics force fields can be employed to perform conformational analysis, identifying the lowest energy shapes the molecule is likely to adopt. nih.gov These computational models are also crucial for predicting properties like solubility, lipophilicity (logP), and potential interactions with biological macromolecules. Quantitative Structure-Activity Relationship (QSAR) models, which link chemical structures to their properties, can be developed to predict the behavior of this compound based on its structural features. nih.gov

Table 2: Integrated Analytical and Computational Characterization Workflow

| Step | Analytical Technique | Computational Method | Information Gained |

|---|---|---|---|

| 1. Structural Verification | ¹H NMR, ¹³C NMR, 2D NMR | Geometry Optimization (DFT) | Unambiguous confirmation of atomic connectivity and 3D structure. |

| 2. Purity & Identification | LC-HRMS (e.g., QTOF) | N/A | High-accuracy mass for formula confirmation and impurity profiling. |

| 3. Fragmentation Analysis | Tandem MS (MS/MS) | Fragmentation Pathway Prediction | Confirmation of structural fragments and bonding. |

| 4. Conformational Analysis | N/A | Molecular Dynamics (MD) Simulations | Identification of stable conformers and molecular flexibility. |

| 5. Property Prediction | N/A | QSAR, QM calculations | Prediction of physicochemical properties (solubility, logP) and reactivity. nih.gov |

This integrated approach ensures a comprehensive characterization, providing a robust foundation for any further research or application development involving this compound.

Emerging Trends in Amine Synthesis and Reactivity Studies

The synthesis of amines is a central theme in organic chemistry, and the field is continuously advancing with more efficient, selective, and sustainable methods. These emerging trends are directly applicable to the synthesis of this compound.

One of the most significant trends is the development of novel catalytic systems. This includes advancements in transition-metal catalysis for C-N bond formation and the rise of organocatalysis, which avoids the use of potentially toxic and expensive metals. For example, a recently discovered palladium-catalyzed carbon-hydrogen (C-H) amination reaction allows for the direct coupling of secondary amines with olefins, offering a novel and potentially more efficient route to tertiary amines and complex secondary amines. news-medical.net

Biocatalysis, using enzymes like transaminases or imine reductases (IREDs), represents a green and highly selective alternative to traditional chemical methods. researchgate.net An engineered IRED could potentially catalyze the reductive amination of phenylacetaldehyde with propylamine in a single step under mild, aqueous conditions, yielding the target amine with high efficiency. researchgate.net

Flow chemistry is another transformative trend, where reactions are performed in continuous-flow reactors instead of traditional batch flasks. This technology offers superior control over reaction parameters, enhanced safety, and easier scalability. The synthesis of this compound could be adapted to a flow process, potentially leading to higher yields and purity.

In reactivity studies, there is a growing emphasis on C-H functionalization, where strong, typically inert C-H bonds are selectively converted into new functional groups. news-medical.net Research could explore the selective functionalization of the phenyl ring or the alkyl chains of (2-phenylethyl)(propyl)amine to create novel derivatives with potentially new properties.

Exploration of Stereoselective Syntheses and Chiral Resolution for Enantiomers

(2-phenylethyl)(propyl)amine possesses a chiral center if a substituent is present on the ethyl chain, or it can be a precursor to chiral derivatives. The synthesis and separation of its potential enantiomers are critical, as different enantiomers of a molecule often exhibit distinct biological activities. Research in this area focuses on two main strategies: stereoselective synthesis and chiral resolution. acs.orgwikipedia.org

Stereoselective Synthesis: This approach aims to create predominantly one enantiomer from the start. A primary method is the asymmetric hydrogenation of a prochiral imine precursor. nih.gov This involves using a transition metal catalyst (e.g., iridium or rhodium) combined with a chiral ligand. The chiral ligand creates a specific three-dimensional environment that directs the hydrogenation to one face of the C=N double bond, resulting in a high enantiomeric excess (ee) of one amine enantiomer. acs.orgnih.gov

Enzymatic methods, as mentioned earlier, are also powerful tools for stereoselective synthesis. Transaminases can convert a prochiral ketone to a chiral amine with exceptional stereoselectivity (>99% ee). nih.gov

Chiral Resolution: This classic method involves separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components. wikipedia.org The most common technique for amines is diastereomeric salt formation. researchgate.net The racemic amine is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. nih.govquizlet.com This reaction forms a pair of diastereomeric salts.

(R)-amine + (R)-acid → (R,R)-salt (S)-amine + (R)-acid → (S,R)-salt

Because diastereomers have different physical properties, they can often be separated by fractional crystallization, where the less soluble salt precipitates from the solution. libretexts.org After separation, the pure diastereomeric salt is treated with a base to liberate the enantiomerically pure amine. quizlet.com

Table 3: Comparison of Chiral Synthesis and Resolution Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Asymmetric Catalysis | Uses a chiral catalyst to selectively produce one enantiomer from a prochiral substrate. acs.org | High atom economy; can be highly selective (>99% ee); catalytic nature reduces waste. | Development of suitable catalyst/ligand can be complex and expensive. |

| Biocatalysis (Enzymatic) | Employs enzymes (e.g., transaminases) to perform a stereoselective transformation. nih.gov | Extremely high selectivity; operates under mild conditions; environmentally friendly. | Enzymes may have limited substrate scope; requires protein engineering for optimization. |

| Chiral Resolution | Separates a racemic mixture by converting enantiomers into separable diastereomers. wikipedia.orgresearchgate.net | Well-established and widely applicable; uses readily available resolving agents. nih.gov | Theoretical maximum yield is 50% for the desired enantiomer unless the undesired one is racemized and recycled. |

The choice between stereoselective synthesis and chiral resolution depends on factors such as the scale of the synthesis, the cost of reagents and catalysts, and the desired level of enantiomeric purity.

Q & A

Basic: What are the standard synthetic routes for (2-phenylethyl)(propyl)amine hydrochloride?

Methodological Answer:

A common approach involves reductive amination or alkylation of primary/secondary amines. For example, phenylethylamine derivatives can be synthesized via nucleophilic substitution using propyl halides and 2-phenylethylamine under basic conditions (e.g., K₂CO₃ in acetonitrile). Post-reaction, the hydrochloride salt is formed by treating the free base with HCl gas in anhydrous ether. Reaction optimization may include temperature control (0–25°C) and inert atmospheres to prevent side reactions. Purity is enhanced via recrystallization from ethanol/ether mixtures .

Basic: How is the structural identity of this compound confirmed?

Methodological Answer:

Structural validation employs:

- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks, with characteristic shifts for aromatic protons (δ 7.2–7.4 ppm), propyl chain (δ 1.4–1.6 ppm for CH₂), and ammonium protons (δ 2.8–3.2 ppm).

- X-ray Crystallography : Resolves bond angles and hydrogen-bonding networks (e.g., Cl⁻ interacting with NH₃⁺ groups, forming R₂²(22) motifs) .

- Mass Spectrometry : ESI-MS or GC-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 192.1) and fragmentation patterns.

Advanced: How do researchers resolve discrepancies in pharmacological data for this compound?

Methodological Answer:

Contradictions in activity (e.g., receptor affinity vs. functional assays) are addressed by:

- Dose-Response Curves : Establishing EC₅₀/IC₅₀ values across multiple assays (e.g., radioligand binding vs. cellular cAMP assays).

- Metabolic Stability Tests : Assessing hepatic microsomal degradation to rule out metabolite interference.

- Species-Specific Variations : Comparing results across models (e.g., rodent vs. primate tissues) to identify receptor subtype differences. For example, pressor activity in cardiovascular studies may vary due to α₁-adrenergic receptor isoform expression .